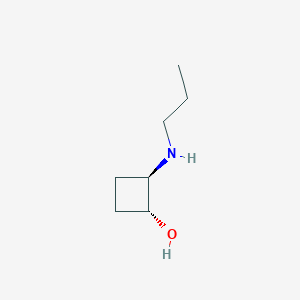

trans-2-(Propylamino)cyclobutan-1-ol

Description

trans-2-(Propylamino)cyclobutan-1-ol is a cyclobutanol derivative featuring a propylamino substituent at the 2-position of the four-membered cyclobutane ring. The trans-configuration indicates that the hydroxyl (-OH) and propylamino (-NHCH₂CH₂CH₃) groups occupy opposite spatial orientations relative to the ring plane. This stereochemical arrangement can significantly influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. Cyclobutane’s inherent ring strain (due to bond angles deviating from the ideal 109.5°) may enhance reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane.

Properties

IUPAC Name |

(1R,2R)-2-(propylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXAVOZGKJLGJO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Propylamino)cyclobutan-1-ol typically involves the reaction of cyclobutanone with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Propylamino)cyclobutan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed

Oxidation: : The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions may produce alcohols or amines.

Substitution: : Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, trans-2-(Propylamino)cyclobutan-1-ol is used to study the function of metabotropic glutamate receptors (mGluRs). It serves as a tool to understand the signaling pathways and physiological roles of these receptors.

Medicine

The compound has shown potential therapeutic applications, particularly in the treatment of neurological disorders. Its agonistic activity on mGluRs makes it a candidate for developing drugs targeting these receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

Trans-2-(Propylamino)cyclobutan-1-ol exerts its effects by acting as an agonist of metabotropic glutamate receptors (mGluRs). The compound binds to these receptors and activates them, leading to the modulation of intracellular signaling pathways. The molecular targets and pathways involved include the activation of G-proteins and the subsequent regulation of ion channels and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol ()

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.2 g/mol

- Substituent: A 4-imino-1,4-dihydropyridinyl group replaces the propylamino moiety.

- Higher molecular weight (164.2 vs. ~129.2 g/mol for the target compound) may reduce solubility in polar solvents. Purity: ≥95% (reported for the dihydropyridinyl analog) .

2.1.2 1-(1-Aminobutan-2-yl)cyclopentan-1-ol ()

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : ~157.25 g/mol

- Substituent: A branched 1-aminobutan-2-yl chain on a five-membered cyclopentanol ring.

- Key Differences: The cyclopentane ring reduces ring strain, improving thermodynamic stability but possibly lowering reactivity. The branched aminoalkyl chain may enhance lipid solubility, favoring membrane permeability in pharmaceutical contexts. Applications: Cited in agrochemicals and material science, suggesting broader industrial utility than cyclobutanol derivatives .

2.1.3 cis-2-(3′,4′-Dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2′′-amino-ethylene)-1,4-benzodioxane ()

- Structure: A bicyclic benzodioxane system with acetylated amino and phenolic groups.

- Key Differences: The benzodioxane core provides aromatic rigidity, contrasting with the flexible cyclobutane ring. Biological Activity: Exhibits antifungal and anticancer properties, likely mediated by phenolic hydroxyl groups and acetylated side chains. No such data are reported for the target compound .

Comparative Data Table

Key Research Findings

- Ring Strain vs. Stability: Cyclobutanol derivatives like the target compound exhibit higher reactivity due to ring strain, whereas cyclopentanol analogs (e.g., ) prioritize stability for industrial applications .

- Substituent Effects: Aromatic substituents (e.g., dihydropyridinyl in ) may improve target binding in drug design, while aliphatic chains (e.g., propylamino) could optimize pharmacokinetic properties like solubility .

- Biological Activity: Benzodioxane derivatives () demonstrate that acetylated amino and phenolic groups correlate with antifungal/anticancer effects, suggesting structural motifs for future functionalization of cyclobutanol derivatives .

Biological Activity

Overview

Trans-2-(Propylamino)cyclobutan-1-ol is a chemical compound recognized for its biological activity, particularly as an agonist of metabotropic glutamate receptors (mGluRs). These receptors are pivotal in various neurological processes, including synaptic transmission and plasticity. This article synthesizes current research findings, case studies, and biochemical properties related to the compound's biological activity.

Chemical Structure:

- Molecular Formula: C₈H₁₃NO

- CAS Number: 2092599-07-8

The compound features a cyclobutane ring substituted with a propylamino group, contributing to its unique biological activity.

This compound acts primarily as an agonist at mGluRs. Upon binding to these receptors, it activates intracellular signaling pathways, notably through G-protein coupling. This activation leads to modulation of ion channels and various downstream effects in neural tissues, which can influence both excitatory and inhibitory neurotransmission.

Metabotropic Glutamate Receptors (mGluRs)

Research indicates that this compound selectively activates mGluR1 and mGluR5 subtypes, which are implicated in synaptic plasticity and cognitive functions. The compound has been utilized in numerous studies to elucidate the role of these receptors in neurological disorders.

Case Studies

-

Neuroprotective Effects:

- In a study involving animal models of neurodegeneration, this compound demonstrated protective effects against excitotoxicity induced by excessive glutamate levels. The compound significantly reduced neuronal death and improved behavioral outcomes in treated animals.

- Anxiety and Depression Models:

-

Cognitive Enhancement:

- In cognitive function studies, administration of the compound improved memory retention and learning capabilities in rodent models, attributed to enhanced synaptic plasticity mediated through mGluR activation.

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing their activities:

- Cytochrome P450 Enzymes: It modulates the activity of these enzymes, affecting drug metabolism and clearance rates.

| Interaction | Effect |

|---|---|

| Cytochrome P450 | Modulation of metabolic pathways |

| MAPK/ERK Pathway | Influence on cell proliferation |

Dosage Effects

Research shows that the biological effects of this compound are dose-dependent:

- Low Doses: Enhance metabolic activity and cellular function.

- High Doses: May lead to toxicity or adverse cellular effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.